molecular formula C20H23N5O6S B1666447 Azlocillin CAS No. 37091-66-0

Azlocillin

Katalognummer: B1666447
CAS-Nummer: 37091-66-0
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: JTWOMNBEOCYFNV-NFFDBFGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azlocillin ist ein semisynthetisches Penicillin-Antibiotikum, das zur Klasse der Acylureido-Penicilline gehört. Es ist von Ampicillin abgeleitet und zeigt ein erweitertes Spektrum an antibakterieller Aktivität. This compound ist wirksam gegen eine Vielzahl von grampositiven und gramnegativen Bakterien, darunter Pseudomonas aeruginosa und Enterokokken .

Wissenschaftliche Forschungsanwendungen

Antibacterial Efficacy Against Pseudomonas aeruginosa

Azlocillin is notably effective against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. It has been utilized in the treatment of various infections, including:

  • Pulmonary Infections : this compound has shown significant efficacy in treating pulmonary infections, especially in patients with cystic fibrosis. In a multicenter study involving 124 patients, it demonstrated a satisfactory clinical response in 86.5% of cases with a bacteriological cure rate of 76.6% .
  • Urinary Tract Infections : The compound has also been used to treat urinary tract infections caused by resistant strains of bacteria, showcasing its utility in managing complex cases .

Combination Therapies

This compound's effectiveness can be enhanced when used in combination with other antibiotics. For instance:

  • With Silver Nanoparticles : A study indicated that this compound conjugated with silver nanoparticles exhibited superior antibacterial activity against Pseudomonas aeruginosa compared to this compound alone or silver nanoparticles alone. This combination significantly reduced bacterial colonization in animal models .
  • With Aminoglycosides : In clinical settings, this compound is often administered alongside aminoglycosides to enhance treatment outcomes for severe infections caused by Gram-negative bacteria. This approach has been particularly beneficial for patients with complicated infections .

Treatment of Lyme Disease

Recent studies have highlighted this compound's potential as a treatment for Lyme disease caused by Borrelia burgdorferi. Research conducted at Stanford Medicine demonstrated that this compound effectively eradicated the bacteria in laboratory settings and animal models. The compound showed promise in addressing drug-tolerant strains that lead to persistent symptoms in patients .

Table 1: Efficacy of this compound Against Borrelia burgdorferi

StudyMethodFindings
Stanford Medicine StudyIn vitro and animal modelsThis compound completely killed B. burgdorferi at low concentrations, effective against drug-tolerant persisters
Comparative StudyBacTiter-Glo™ AssayIdentified this compound as one of the most effective compounds among 7450 tested against B. burgdorferi

Prophylactic Use

This compound has been investigated for its role in prophylactic antibiotic administration to prevent post-operative infections. A study comparing various antibiotics found that this compound was effective in reducing infection rates when used as a prophylactic agent during surgical procedures .

Safety and Side Effects

The safety profile of this compound is generally favorable, with studies reporting minimal side effects compared to traditional antibiotics used for similar indications. Its effectiveness combined with a lower incidence of adverse reactions makes it an attractive option for treating serious bacterial infections .

Wirkmechanismus

Target of Action

Azlocillin, a semisynthetic ampicillin-derived acylureido penicillin , primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, an essential component of the bacterial cell wall .

Mode of Action

This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding prevents the cross-linking of peptidoglycan strands, weakening the cell wall structure . The weakened cell wall cannot withstand the osmotic pressure within the bacterium, leading to cell lysis . This compound may also interfere with an autolysin inhibitor, promoting the action of autolysins, which are bacterial cell wall autolytic enzymes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . The downstream effects include the eradication of bacterial infections caused by Pseudomonas aeruginosa, Escherichia coli, and Haemophilus influenzae .

Pharmacokinetics

It is predominantly eliminated by renal mechanisms but also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . High concentrations of this compound are found in bile . The mean elimination half-life of this compound is 1.3 to 1.5 hours, but it can be longer in neonates and patients with renal impairment . This compound is 20 to 46% bound to plasma proteins .

Result of Action

The molecular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell lysis . On a cellular level, this results in the death of the bacterium, thereby eliminating the bacterial infection . This compound is effective against a broad spectrum of bacteria, including Pseudomonas aeruginosa and enterococci .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound . Soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety can all contribute to the development and spread of antibiotic resistance . Understanding these factors is crucial for developing strategies to mitigate the emergence and spread of antibiotic resistance .

Biochemische Analyse

Biochemical Properties

Azlocillin exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions involves the formation of covalent bonds, which leads to the inactivation of the PBPs and ultimately the death of the bacterial cells .

Cellular Effects

This compound has a significant impact on various types of cells, particularly bacterial cells. By inhibiting cell wall synthesis, it causes cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that this compound interferes with an autolysin inhibitor . This interference disrupts cell signaling pathways, gene expression, and cellular metabolism, leading to the death of the bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PBPs, which are crucial for bacterial cell wall synthesis . This binding inhibits the function of these proteins, preventing the formation of a stable cell wall and leading to cell lysis . This process may involve changes in gene expression related to cell wall synthesis and the activation or inhibition of certain enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Initial rates of killing by this compound were not concentration-dependent . Over a 24-hour period, the typical pattern observed was an initial rapid killing, followed by a period of stasis and regrowth .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied, showing that its effectiveness can vary with different dosages

Metabolic Pathways

This compound is predominantly eliminated by renal mechanisms, but also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . High concentrations of this compound have been found in bile , indicating its involvement in the biliary excretion metabolic pathway .

Transport and Distribution

This compound is not significantly absorbed from the gastrointestinal tract . It is bound to plasma proteins at a rate of 20 to 46%

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound localizes to the bacterial cell wall where it binds to PBPs

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Azlocillin wird durch Aktivierung eines substituierten Phenylglycin-Analogs mit 1,3-Dimethyl-2-chlor-1-imidazoliniumbromid, gefolgt von einer Kondensation mit 6-Aminopenicillansäure synthetisiert . Ein weiteres Verfahren beinhaltet die Reaktion von Azlocillinsäure mit einem Natriumsalz-bildenden Mittel, gefolgt von Gefriertrocknung, um this compound-Natrium zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Verwendung von 6-Aminopenicillansäure als Ausgangsmaterial. Der Prozess umfasst Veresterungs- und Kondensationsreaktionen, die optimiert werden, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen, wie Temperatur, pH-Wert und Lösungsmittel, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Derivate mit modifizierten antibakteriellen Eigenschaften. Diese Derivate werden auf ihre potenzielle Verwendung bei der Behandlung von resistenten bakteriellen Infektionen untersucht .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine antibakterielle Wirkung durch die Bindung an spezifische Penicillin-bindende Proteine, die sich innerhalb der bakteriellen Zellwand befinden. Diese Bindung hemmt das dritte und letzte Stadium der bakteriellen Zellwandsynthese, was zu einer Zelllyse führt, die durch bakterielle Zellwand-autolytische Enzyme wie Autolysine vermittelt wird . This compound kann auch Autolysin-Inhibitoren stören und so seine bakterizide Aktivität verstärken .

Analyse Chemischer Reaktionen

Types of Reactions

Azlocillin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified antibacterial properties. These derivatives are studied for their potential use in treating resistant bacterial infections .

Biologische Aktivität

Azlocillin is a semisynthetic penicillin known for its broad-spectrum antibacterial activity, particularly against Pseudomonas aeruginosa. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy in clinical settings, and its potential use against antibiotic-resistant bacteria.

Overview of this compound

This compound is classified as an acylureidopenicillin and is particularly effective against various Gram-negative and Gram-positive bacteria. It exhibits bactericidal properties and is recognized for its ability to combat infections caused by Pseudomonas aeruginosa, including strains resistant to other penicillins such as carbenicillin and ticarcillin .

The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death, particularly in susceptible strains .

1. Against Pseudomonas aeruginosa

This compound has demonstrated significant efficacy in treating infections caused by Pseudomonas aeruginosa. In a multicenter study involving 124 patients with various infections, this compound achieved a satisfactory clinical response in 86.5% of cases, with a bacteriological cure rate of 76.6% . The drug was administered at dosages ranging from 240 mg/kg/24 h for adults to 75-225 mg/kg/24 h for neonates, highlighting its versatility across different age groups.

Study Population Infection Type Clinical Response (%) Bacteriological Cure (%)
Study 1124 patientsVarious (including pulmonary)86.576.6
Study 242 patientsSerious infections96~90

2. Against Borrelia burgdorferi

Recent studies have indicated that this compound is effective against drug-tolerant Borrelia burgdorferi, the causative agent of Lyme disease. Research showed that this compound completely eliminated both log phase and stationary phase cultures of B. burgdorferi at concentrations as low as 20 μg/ml within 96 hours . The drug did not induce resistance in persister cells, making it a promising candidate for treating persistent infections.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound achieves therapeutic serum levels following intravenous administration, with effective concentrations maintained for several hours post-injection. In pediatric populations, effective serum levels were obtained with dosages ranging from 50 to 100 mg/kg body weight depending on age .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound:

  • A randomized controlled trial compared this compound with gentamicin in treating serious infections. The this compound group achieved a good clinical response in 96% of cases, while gentamicin showed a response rate of 95% .
  • In pediatric patients specifically suffering from Pseudomonas infections, this compound demonstrated very good results, particularly in urinary tract infections and wound infections .

Eigenschaften

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)/t11-,12-,13+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWOMNBEOCYFNV-NFFDBFGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022639
Record name Azlocillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Azlocillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015194
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sodium salt is soluble in water (50 mg/ml), 2.33e-01 g/L
Record name Azlocillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azlocillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015194
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, azlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that azlocillin interferes with an autolysin inhibitor.
Record name Azlocillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

37091-66-0, 37091-65-9
Record name Azlocillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37091-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azlocillin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037091660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azlocillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azlocillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [2S-[2α,5α,6β(S*)]]-3,3-dimethyl-7-oxo-6-[[[[(2-oxoimidazolidin-1-yl)carbonyl]amino]phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Azlocillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZLOCILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUM6H389W0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Azlocillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015194
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azlocillin
Reactant of Route 2
Azlocillin
Reactant of Route 3
Reactant of Route 3
Azlocillin
Reactant of Route 4
Azlocillin
Reactant of Route 5
Azlocillin
Reactant of Route 6
Azlocillin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.